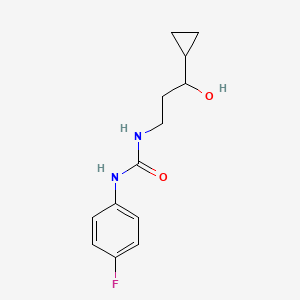

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has gained significant attention in the field of cancer research due to its potential as an immunotherapy agent. CPI-444 is being studied for its ability to enhance the anti-tumor immune response in various types of cancer.

Scientific Research Applications

Synthesis and Chemical Characterization

Studies on urea derivatives often focus on their synthesis and potential as intermediates in chemical reactions. For example, the synthesis of pyrimidine derivatives from ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea showcases the versatility of urea compounds in creating complex molecules under specific conditions, indicating their utility in developing pharmaceuticals and agrochemicals (Goryaeva, Burgart, & Saloutin, 2009).

Biological Activities

Research into urea derivatives also extends into their biological activities, such as their potential as inhibitors or activators in biochemical pathways. For instance, the study on the antifungal activity of new 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones, including N(1)- and N(3)-(4-fluorophenyl) ureas, highlights the role of such compounds in addressing fungal infections, which could have implications for agricultural and medical applications (Mishra, Singh, & Wahab, 2000).

Environmental and Pharmacological Implications

Further, the study on the Electro-Fenton degradation of antimicrobials triclosan and triclocarban, involving a N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea, demonstrates the environmental relevance of urea derivatives. Their degradation by advanced oxidation processes reveals their potential impact on water treatment and pollution control, showcasing the importance of understanding chemical reactivity and environmental fate (Sirés et al., 2007).

Molecular Interactions and Mechanisms

Moreover, studies exploring the nature of urea-fluoride interactions provide insights into the fundamental chemical properties and potential applications of urea derivatives in material science and catalysis. The interaction dynamics between urea compounds and fluoride ions, leading to proton transfer phenomena, underlines the complexity of chemical interactions that could be harnessed for designing new materials and sensors (Boiocchi et al., 2004).

properties

IUPAC Name |

1-(3-cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c14-10-3-5-11(6-4-10)16-13(18)15-8-7-12(17)9-1-2-9/h3-6,9,12,17H,1-2,7-8H2,(H2,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSRXEBTSYRRKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)NC2=CC=C(C=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2397597.png)

![N-(2,4-dimethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2397605.png)

![4-(indolin-1-ylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2397607.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide](/img/structure/B2397609.png)

![4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one](/img/structure/B2397612.png)